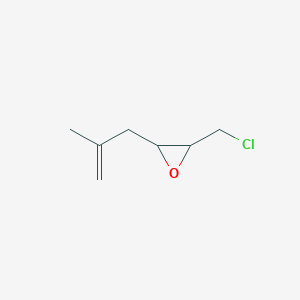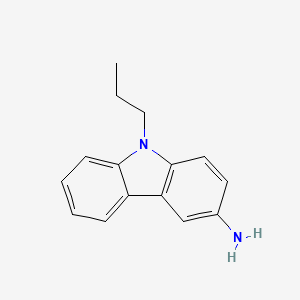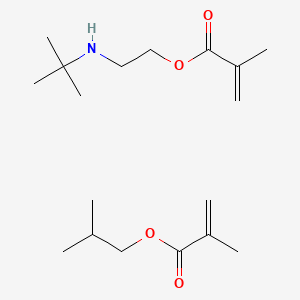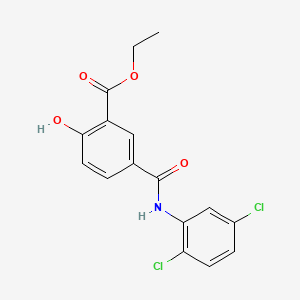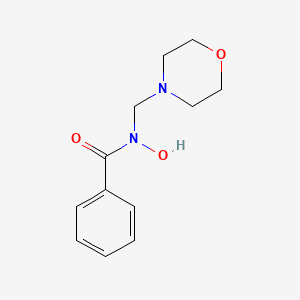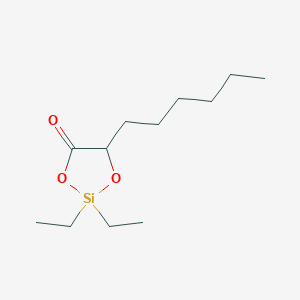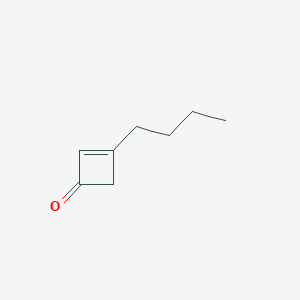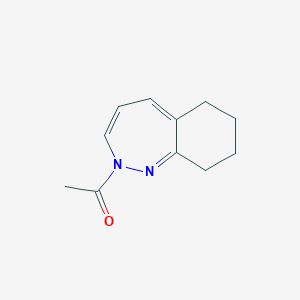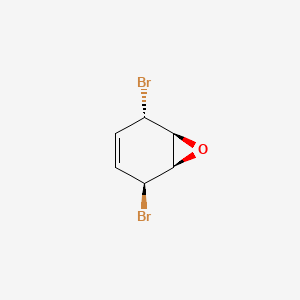
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans-: is a bicyclic organic compound characterized by the presence of an oxirane ring fused to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- typically involves the bromination of 7-Oxabicyclo(4.1.0)hept-3-ene. The reaction is carried out under controlled conditions to ensure the trans-configuration of the dibromo substituents. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atoms, yielding the parent oxirane-cyclohexene compound.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as epoxides and diols.
Reduction: The parent oxirane-cyclohexene compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures. It serves as a precursor for the preparation of various functionalized derivatives.
Biology: In biological research, the compound is studied for its potential biological activity. Its unique structure makes it a candidate for the development of new bioactive molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo(4.1.0)hept-3-ene: The parent compound without the dibromo substituents.
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dichloro-, trans-: A similar compound with chlorine substituents instead of bromine.
7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-difluoro-, trans-: A similar compound with fluorine substituents.
Uniqueness: The presence of the dibromo substituents in 7-Oxabicyclo(4.1.0)hept-3-ene, 2,5-dibromo-, trans- imparts unique chemical properties to the compound. These substituents can influence the reactivity, stability, and biological activity of the compound, making it distinct from its analogs with different substituents.
Eigenschaften
CAS-Nummer |
39573-56-3 |
|---|---|
Molekularformel |
C6H6Br2O |
Molekulargewicht |
253.92 g/mol |
IUPAC-Name |
(1R,2S,5S,6S)-2,5-dibromo-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C6H6Br2O/c7-3-1-2-4(8)6-5(3)9-6/h1-6H/t3-,4-,5-,6+/m0/s1 |
InChI-Schlüssel |
GURHZMLRKGTKKO-OMMKOOBNSA-N |
Isomerische SMILES |
C1=C[C@@H]([C@H]2[C@@H]([C@H]1Br)O2)Br |
Kanonische SMILES |
C1=CC(C2C(C1Br)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
